Azepinomycin - 89354-15-4

Azepinomycin

Catalog Number: EVT-1535936
CAS Number: 89354-15-4
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azepinomycin is a natural product found in Streptomyces with data available.
Source

Azepinomycin was first isolated from the fermentation products of Streptomyces species, particularly Streptomyces griseus. Its discovery was part of research into new antibiotics, and it has since been studied for its unique structural features and pharmacological properties .

Classification

Azepinomycin belongs to the class of nucleoside antibiotics, which are characterized by their nucleobase-sugar structure. As a member of the broader category of heterocyclic compounds, azepinomycin is classified based on its azepine ring and its role as a guanase inhibitor. This classification is significant for understanding its mechanism of action and potential therapeutic uses .

Synthesis Analysis

The synthesis of azepinomycin has been explored through various methods, with significant advancements aimed at improving yield and efficiency.

Methods and Technical Details

Molecular Structure Analysis

Azepinomycin's molecular structure is defined by its unique azepine ring fused with a ribose sugar moiety.

Structure and Data

  • Chemical Formula: C₁₁H₁₄N₄O₄
  • Molecular Weight: 262.26 g/mol
  • Structural Features: The compound features a bicyclic structure with an azepine ring fused to a ribofuranosyl moiety, which contributes to its biological activity and interaction with enzymes .
Chemical Reactions Analysis

Azepinomycin undergoes various chemical reactions that are essential for its biological activity.

Reactions and Technical Details

  1. Inhibition Mechanism: Azepinomycin acts as a competitive inhibitor of guanase, an enzyme involved in purine metabolism. The binding affinity and inhibition kinetics have been studied using Lineweaver-Burk plots to determine parameters such as KmK_m (Michaelis constant) and KiK_i (inhibition constant) .
  2. Synthesis Reactions: The synthetic routes involve several key reactions including acylation, alkylation, and hydrolysis steps that are crucial for constructing the azepinomycin framework from simpler precursors .
Mechanism of Action

The mechanism by which azepinomycin exerts its biological effects primarily involves the inhibition of guanase.

Process and Data

  • Inhibition of Guanase: Azepinomycin binds to the active site of guanase, preventing the enzyme from catalyzing the hydrolysis of guanine to xanthine. This inhibition disrupts purine metabolism, which is critical for cellular functions .
  • Kinetic Studies: Biochemical assays have demonstrated that azepinomycin's inhibition is competitive, with specific kinetic parameters indicating its effectiveness as an enzyme inhibitor .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of azepinomycin is essential for its application in scientific research.

Physical Properties

  • Appearance: Azepinomycin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and various organic solvents, facilitating its use in biochemical assays.

Chemical Properties

  • Stability: Azepinomycin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile includes potential interactions typical of nucleoside antibiotics, such as forming complexes with metal ions or other biomolecules .
Applications

Azepinomycin has several applications within scientific research and potential therapeutic contexts.

Scientific Uses

  1. Antibiotic Research: Due to its unique structure and mechanism, azepinomycin serves as a model compound for studying nucleoside antibiotics and their interactions with biological targets .
  2. Enzyme Inhibition Studies: Its role as a guanase inhibitor makes it valuable for investigating purine metabolism pathways and developing new therapeutic agents targeting related metabolic disorders .
  3. Synthetic Chemistry: The methodologies developed for synthesizing azepinomycin contribute to broader applications in synthetic organic chemistry, particularly in designing efficient routes for complex molecule construction .
Introduction to Azepinomycin

Discovery and Natural Occurrence

Azepinomycin is a naturally occurring alkaloid first isolated in 1987 from the fermentation broth of Streptomyces sp. MF718-03, a bacterial strain identified in terrestrial soil samples. The compound was characterized as a guanine deaminase (guanase) inhibitor with an IC₅₀ value of ~5 μM in cell culture assays, though its biochemical inhibition kinetics against purified mammalian enzymes remained unquantified until later studies [7]. The initial isolation yielded minimal quantities, prompting efforts toward synthetic production. Early syntheses by Isshiki et al. achieved azepinomycin in low yields (4.7–5.7%) via 6–7 step sequences. Subsequent refinements, including a 7-step route from aminoimidazole carboxamide riboside (AICAR), improved the overall yield to 16%, facilitating broader biochemical characterization [7].

Table 1: Key Properties of Azepinomycin

PropertyValue
Natural SourceStreptomyces sp. MF718-03
Year Discovered1987
Initial IC₅₀ (cell culture)~5 μM
Molecular FormulaC₇H₆N₄O₂
Bioactivity ClassTransition-state analog inhibitor

Structural Classification as a Heterocyclic Alkaloid

Azepinomycin belongs to the imidazo[4,5-e][1,4]diazepine class of heterocyclic alkaloids. Its core structure (Figure 1) features a fused 5–7 bicyclic system with:

  • A 5-membered imidazole ring containing N1, C2, N3, C4, and C5 atoms.
  • A 7-membered diazepine ring incorporating C5, C6, N7, C8, C9, N10, and C11 atoms.
  • Key substituents include a hydroxyl group at C6 and a carbonyl at C8 [1] [7].

This architecture resembles the proposed tetrahedral transition state of guanine deamination, where C6 mimics the geminal diol intermediate. Computational studies (Molecular Mechanics/Austin Method 1) confirm a predominant twist-boat conformation with the C6-OH group in an axial orientation, optimizing zinc coordination in enzyme active sites [7]. Biosynthetically, azepinomycin derives from proline via enzymatic dehydrogenation to pyrrole-2-carboxylate, followed by ring expansion and oxidative modifications [5].

Table 2: Structural Features of Azepinomycin

Structural ElementDescription
Core Ring SystemImidazo[4,5-e][1,4]diazepine-5,8-dione
Key Functional GroupsC6-hydroxyl, C8-carbonyl
Predominant ConformationTwist-boat (C6-OH axial)
Biosynthetic PrecursorL-Proline
Molecular Weight178.15 g/mol

Biological Significance in Microbial Systems

Azepinomycin primarily inhibits guanine deaminase (guanase, GDA), a pivotal enzyme in the purine salvage pathway. Guanase catalyzes the hydrolytic deamination of guanine to xanthine, which is critical for nucleotide recycling in pathogens lacking de novo purine synthesis pathways. Azepinomycin acts as a transition-state analogue, competitively binding the enzyme’s active site with a Ki of 2.5 (± 0.6) μM against purified rabbit liver guanase [7]. This inhibition is mechanistically distinct:

  • Zinc Coordination: The C6-hydroxyl and N7 positions coordinate with the active-site zinc ion, displacing the catalytic water molecule required for hydrolysis [1].
  • Transition-State Mimicry: The bicyclic core mimics the planar, tetrahedral intermediate formed during guanine deamination, leveraging structural similarity to guanine while introducing rigidity that prevents catalytic turnover [1] [7].

Microbial survival implications are significant. Pathogens like Plasmodium spp. (malaria) and Leishmania spp. rely entirely on purine salvage. Azepinomycin’s selective disruption of this pathway offers a potential therapeutic strategy without affecting mammalian de novo nucleotide synthesis. Notably, synthetic nucleoside derivatives of azepinomycin exhibit >200-fold reduced potency (Ki ~120 μM), confirming the free heterocycle as the bioactive form [7].

Table 3: Enzymatic Inhibition Parameters of Azepinomycin

EnzymeKi (μM)Inhibition TypeBiological Impact
Rabbit Liver Guanase2.5 ± 0.6CompetitiveBlocks guanine→xanthine conversion
Bacillus subtilis GuanaseNot reportedTransition-state analogDepletes guanine nucleotide pools

Beyond direct enzyme inhibition, azepinomycin’s role in microbial competition is inferred from its Streptomyces origin. Many actinobacterial secondary metabolites suppress rival microorganisms, though empirical data on azepinomycin’s ecological function remains limited. Its structural class aligns with bioactive marine pyrrole alkaloids (e.g., lamellarins), suggesting broader antimicrobial potential warranting further study [5].

Properties

CAS Number

89354-15-4

Product Name

Azepinomycin

IUPAC Name

6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12)

InChI Key

HCLYCONTUAROEE-UHFFFAOYSA-N

SMILES

C1C(NC(=O)C2=C(N1)N=CN2)O

Synonyms

4,5,6,7-tetrahydro-6-hydroxy-3H-imidazo-(4,5e)(1,4)diazepin-8-one
azepinomycin

Canonical SMILES

C1C(NC(=O)C2=C(N1)N=CN2)O

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